5-(Benzyloxy)-6-methyl-1H-indole

Übersicht

Beschreibung

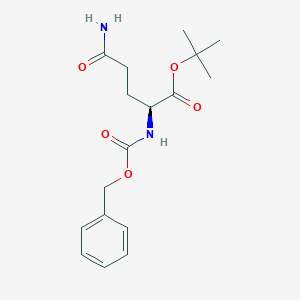

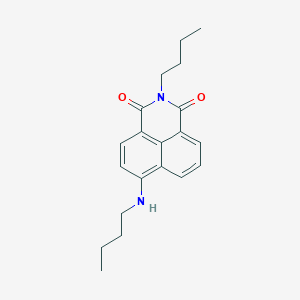

5-(Benzyloxy)-6-methyl-1H-indole is a chemical compound with the molecular formula C15H13NO. It is a white to beige powder . It is practically insoluble in water but soluble in chloroform and (warm) ethanol . The compound has a molecular weight of 223.27 g/mol .

Synthesis Analysis

While specific synthesis methods for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, 5-Benzyloxy-1-pentanol has been synthesized by reacting pentane-1,5-diol with benzyl chloride . Another study reported the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-6-methyl-1H-indole consists of a benzyl group (C6H5CH2-) attached to the oxygen atom at the 5th position of the indole ring . The compound has a carbon content of 72.8%-76.5%, nitrogen content of 5.9%-6.4%, and hydrogen content of 4.86% .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For example, a study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

5-(Benzyloxy)-6-methyl-1H-indole is a white to beige powder . It has a melting point range of 96°C to 102°C . The compound is practically insoluble in water but soluble in chloroform and (warm) ethanol . It has a molecular weight of 223.27 g/mol .Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended. In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and seek medical attention if feeling unwell .

Zukünftige Richtungen

While specific future directions for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, a study reported a catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This suggests potential future directions in exploring similar transformations with 5-(Benzyloxy)-6-methyl-1H-indole.

Eigenschaften

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-6-methyl-1H-indole | |

CAS RN |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)